2-Nitro-5-(phenylacetylamino)-benzoic acid

Penicillin G Acylase Activity Assay Chromogenic Substrate Spectrophotometric Enzyme Kinetics

2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB; synonym 6-nitro-3-phenylacetamidobenzoic acid) is a synthetic chromogenic substrate designed for the quantitative assay of penicillin G acylase (PGA; penicillin amidohydrolase, EC 3.5.1.11). Belonging to the 2-nitro-5-(acylamino)-benzoic acid structural class, NIPAB carries a phenylacetyl acyl moiety that mimics the natural side chain of benzylpenicillin (penicillin G).

Molecular Formula C15H12N2O5
Molecular Weight 300.27 g/mol
CAS No. 52033-70-2
Cat. No. B1194464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(phenylacetylamino)-benzoic acid
CAS52033-70-2
Synonyms2-nitro-5-phenylacetaminobenzoic acid
6-nitro-3-phenylacetamidobenzoic acid
NIPAB
Molecular FormulaC15H12N2O5
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20)
InChIKeyQHVQEQRGDKOHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-(phenylacetylamino)-benzoic Acid (NIPAB, CAS 52033-70-2): Chromogenic Reference Substrate for Penicillin G Acylase Activity Assays and High-Throughput Screening


2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB; synonym 6-nitro-3-phenylacetamidobenzoic acid) is a synthetic chromogenic substrate designed for the quantitative assay of penicillin G acylase (PGA; penicillin amidohydrolase, EC 3.5.1.11) [1]. Belonging to the 2-nitro-5-(acylamino)-benzoic acid structural class, NIPAB carries a phenylacetyl acyl moiety that mimics the natural side chain of benzylpenicillin (penicillin G) [2]. Upon PGA-catalyzed hydrolysis, NIPAB releases yellow 2-nitro-5-aminobenzoic acid, which absorbs strongly at 405–410 nm (molar extinction coefficient ≥7,200 M⁻¹cm⁻¹ at 410 nm), enabling direct, continuous spectrophotometric quantification without secondary enzymatic or chemical derivatization steps . Commercially supplied at ≥95–98% purity as a solid powder (Sigma-Aldrich Cat. N8883; Fluorochem Cat. F342093; AKSci Cat. J55705), NIPAB is indexed in the MeSH database (Unique ID: C008641, introduced 1975) and has accumulated over 150 primary research citations as the benchmark substrate for PGA characterization across Escherichia coli, Alcaligenes faecalis, Kluyvera citrophila, and Achromobacter spp. [3].

Why 2-Nitro-5-(phenylacetylamino)-benzoic Acid Cannot Be Replaced by Other Chromogenic PGA Substrates or Penicillin G Without Compromising Assay Validity


Chromogenic substrates in the 2-nitro-5-(acylamino)-benzoic acid family are not functionally interchangeable because penicillin acylases exhibit stringent, enzyme-source-dependent discrimination of the acyl moiety structure [1]. NIPAB carries a phenylacetyl group that structurally replicates the natural side chain of penicillin G; however, the PGA from Streptomyces lavendulae completely fails to hydrolyze NIPAB while efficiently turning over the phenoxyacetyl analog NIPOAB (2-nitro-5-phenoxyacetamido benzoic acid) and the hexanoyl analog NIHAB (2-nitro-5-hexanoylamido benzoic acid), demonstrating that subtle acyl-group modifications abolish substrate recognition in an enzyme-specific manner [1]. In contrast, the PGA from Alcaligenes faecalis hydrolyzes NIPAB with a catalytic efficiency (kcat/Km = 2.1 × 10⁷ M⁻¹ s⁻¹) that exceeds even that of benzylpenicillin (kcat/Km = 1.3 × 10⁷ M⁻¹ s⁻¹), indicating that NIPAB is not merely a substitute but can be kinetically superior to the natural substrate depending on the enzyme source [2]. Substituting NIPAB with penicillin G for routine activity measurements introduces a critical practical deficiency: penicillin G hydrolysis generates phenylacetic acid, which lacks a chromophore detectable in the visible spectrum, mandating labor-intensive coupled enzymatic or HPLC-based quantification that increases assay turnaround time by 30–120 minutes and introduces 5–15% additional inter-assay variability (class-level inference from comparative bioanalytical method validation literature) [3].

Quantitative Differentiation Evidence for 2-Nitro-5-(phenylacetylamino)-benzoic Acid (NIPAB) Versus Closest Analogs and Alternatives


Chromogenic Detection at 405 nm Eliminates Coupled Assays Required by the Natural Substrate Penicillin G

NIPAB hydrolysis by PGA releases 2-nitro-5-aminobenzoic acid, a yellow product detectable at 405–410 nm with a molar extinction coefficient of ≥7,200 M⁻¹cm⁻¹, enabling direct continuous spectrophotometric monitoring of enzyme activity . In contrast, penicillin G hydrolysis yields phenylacetic acid and 6-aminopenicillanic acid, neither of which possesses a chromophore in the visible range [1]. Quantification of penicillin G hydrolysis therefore requires either a discontinuous secondary derivatization step (e.g., p-dimethylaminobenzaldehyde, PDAB, colorimetric method) or chromatographic separation (HPLC), adding 20–60 minutes of sample processing per time point and precluding real-time kinetic analysis [1].

Penicillin G Acylase Activity Assay Chromogenic Substrate Spectrophotometric Enzyme Kinetics

Superior Catalytic Efficiency of NIPAB Versus Penicillin G with Alcaligenes faecalis Penicillin Acylase

With penicillin acylase purified from Alcaligenes faecalis, NIPAB exhibits both a higher turnover number (kcat = 95 s⁻¹) and a higher catalytic efficiency (kcat/Km = 2.1 × 10⁷ M⁻¹ s⁻¹) than the natural substrate benzylpenicillin (kcat = 54 s⁻¹; kcat/Km = 1.3 × 10⁷ M⁻¹ s⁻¹) [1]. The Km values are nearly identical (NIPAB: 0.0045 mM; benzylpenicillin: 0.0042 mM), indicating that the catalytic advantage arises from faster chemical turnover rather than altered substrate binding [1]. These absolute kinetic parameters were reported to be the highest among all enzymes of the PGA family studied at the time of publication [1].

Penicillin Acylase Kinetics Catalytic Efficiency Alcaligenes faecalis PGA

Enzyme-Source-Dependent Substrate Discrimination: NIPAB Is Not Hydrolyzed by Streptomyces lavendulae PGA Whereas NIPOAB and NIHAB Are

The PGA from Streptomyces lavendulae exhibits a strict requirement for the acyl moiety structure: it actively hydrolyzes the chromogenic substrates NIPOAB (2-nitro-5-phenoxyacetamido benzoic acid), NIHAB (2-nitro-5-hexanoylamido benzoic acid), and NIOAB (2-nitro-5-octanoylamido benzoic acid), but completely fails to hydrolyze both NIPAB (2-nitro-5-phenylacetamido benzoic acid) and the natural penicillin G [1]. The best substrate for this enzyme is penicillin K (octanoyl penicillin) with a kcat/Km of 165.3 mM⁻¹ s⁻¹ [1]. This demonstrates that the phenylacetyl moiety of NIPAB is specifically excluded by the S. lavendulae active site, while phenoxyacetyl and aliphatic acyl chains are accommodated, providing a clear functional distinction between NIPAB and its direct chromogenic analogs NIPOAB and NIHAB [1].

Penicillin Acylase Substrate Specificity Streptomyces lavendulae PGA Chromogenic Substrate Selectivity

NIPAB Test Paper Enables Instrument-Free Visual Screening of PGA-Producing Colonies; NBHAB Test Paper Detects Cephalosporin Acylase Producers

Impregnating filter paper with NIPAB creates a simple, rapid screening tool for detecting PGA-producing bacterial colonies directly on agar plates: colonies are briefly contacted with the test paper, and the appearance of a bright yellow color (from 2-nitro-5-aminobenzoic acid) within seconds to minutes indicates PGA activity, while natural paper color indicates its absence [1]. This method is suitable for screening both diverse bacterial isolates and large numbers of transformant colonies from cloning experiments [1]. The analogous NBHAB test paper (2-nitro-5-(6-bromohexanoylamino)-benzoic acid) was subsequently developed for the distinct purpose of detecting cephalosporin C acylase and glutaryl-7-ACA acylase producers, which do not hydrolyze NIPAB [2]. In a large-scale environmental screening study, NBHAB test paper testing of colonies from 67 samples yielded 5 positive strains, demonstrating that the two test papers identify non-overlapping enzyme specificities [2].

Penicillin G Acylase Screening Colony-Based Enzyme Assay Test Paper Chromogenic Method

Higher Basal kcat of NIPAB (135 s⁻¹) Versus Penicillin G (34 s⁻¹) with E. coli PGA Provides Greater Analytical Sensitivity for Detecting Residual Mutant Enzyme Activity

With wild-type penicillin G acylase from E. coli ATCC 11105, NIPAB exhibits a basal kcat of 135 s⁻¹ compared to 34.38 s⁻¹ for penicillin G—a 3.9-fold higher turnover number [1]. Upon site-directed mutagenesis of the active-site Ser290 to cysteine (thiol-PGA) or selenocysteine (seleno-PGA), the kcat for NIPAB decreased to 0.63 s⁻¹ and 0.38 s⁻¹ respectively (214-fold and 355-fold reductions), while the kcat for penicillin G decreased to 0.23 s⁻¹ and 0.06 s⁻¹ (149-fold and 573-fold reductions) [1]. The higher absolute kcat of NIPAB in both wild-type and mutant forms means that even severely impaired mutants retain detectable NIPAB hydrolysis activity (0.38–0.63 s⁻¹), whereas the corresponding penicillin G hydrolysis rates (0.06–0.23 s⁻¹) approach the detection limit of standard spectrophotometric assays [1]. Km values remained unchanged by the mutations for both substrates [1].

Penicillin Acylase Mutagenesis Active-Site Engineering Enzyme Activity Detection Sensitivity

NIPAB as Competitive Reference Substrate Enables Indirect Kinetic Characterization of Non-Chromogenic β-Lactam Substrates That Cannot Be Measured Directly

Determination of kinetic parameters for phenylacetylated β-lactam substrates such as penicillin G is inherently difficult due to their very low Km values (micromolar range), lack of a spectroscopic signal, and strong product inhibition by phenylacetic acid [1]. Alkema et al. (1999) developed and validated a competitive spectrophotometric method in which NIPAB serves as the chromogenic reference substrate: progress curves of NIPAB hydrolysis are measured in the absence and presence of the non-chromogenic phenylacetylated substrate, and numerical fitting to competitive inhibition equations yields the kinetic constants (Km, kcat) for the non-chromogenic substrate [1]. This method produced kinetic constants for penicillin G that were in close agreement with independent initial-velocity experiments, validating NIPAB as a reliable reference [1]. Furthermore, NIPAB analogs with lower kcat/Km values were used in the same framework to determine kinetic parameters for cephalexin (a first-generation cephalosporin) and penicillin V [1]. The method was demonstrated to be suitable for periplasmic extracts from E. coli, A. faecalis, and K. citrophila, confirming broad applicability across enzyme sources [1].

Penicillin Acylase Competitive Kinetics Reference Substrate Method β-Lactam Kinetic Parameter Determination

Procurement-Relevant Application Scenarios for 2-Nitro-5-(phenylacetylamino)-benzoic Acid (NIPAB) Based on Quantitative Differentiation Evidence


High-Throughput PGA Activity Screening in 96-Well and 384-Well Microplate Formats for Enzyme Engineering and Directed Evolution Campaigns

NIPAB enables direct, continuous A405 monitoring in microplate readers without the need for stop reagents, secondary enzymes, or chromatographic separation that penicillin G-based assays require [1]. The extinction coefficient (ε ≥ 7,200 M⁻¹cm⁻¹ at 410 nm) and the 3.9-fold higher basal kcat relative to penicillin G with E. coli PGA (135 vs 34 s⁻¹) provide superior signal-to-noise ratio for detecting partial activity in mutant libraries, where residual activity may approach baseline detection limits if penicillin G were used [2]. Real-time kinetic data collection every 6 seconds over 3 minutes enables accurate initial-rate determination for hundreds of variants per run, a throughput unattainable with discontinuous penicillin G assays [1].

Colony-Level Instrument-Free Screening of PGA-Producing Microorganisms from Environmental Samples or Metagenomic Libraries

The NIPAB test paper method provides a zero-instrumentation, visual readout (bright yellow = PGA-positive; natural = PGA-negative) that can be applied directly to bacterial colonies on agar plates [3]. When used in parallel with the NBHAB test paper, this method enables differential detection of PGA versus cephalosporin acylase activities from the same sample set, as the two test papers detect non-overlapping enzyme specificities [4]. This approach is particularly valuable for field-deployable screening, pre-screening prior to sequencing, and educational settings where HPLC or plate reader infrastructure is unavailable [3].

Accurate Kinetic Characterization of Non-Chromogenic β-Lactam Substrates (Penicillin G, Cephalexin, Penicillin V) Using NIPAB as a Competitive Reference Substrate

For laboratories characterizing the substrate specificity of native or engineered PGA variants, NIPAB serves as the spectrophotometrically active reference in competitive progress-curve assays that yield accurate Km and kcat values for non-chromogenic, industrially relevant β-lactam substrates [1]. This method has been validated across PGA enzymes from E. coli, A. faecalis, and K. citrophila, with kinetic constants for penicillin G showing close agreement with independent initial-velocity experiments [1]. No alternative chromogenic substrate has been validated for this specific competitive reference application across as broad a range of enzyme sources [1].

PGA Activity Determination from Alcaligenes faecalis and Related High-Affinity Enzyme Sources Where NIPAB Outperforms Penicillin G Catalytically

With A. faecalis PGA, NIPAB exhibits a 1.6-fold higher catalytic efficiency (kcat/Km = 2.1 × 10⁷ vs 1.3 × 10⁷ M⁻¹ s⁻¹) than the natural substrate penicillin G, driven by a 1.8-fold higher turnover number (95 vs 54 s⁻¹) at nearly identical Km values [5]. Procuring NIPAB for routine activity measurements from this enzyme source therefore yields greater assay sensitivity and requires less enzyme per assay, directly reducing per-measurement cost for laboratories performing large-batch PGA activity determinations [5].

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